![molecular formula C12H6ClF4N B1391103 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214334-02-7](/img/structure/B1391103.png)
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (CTF) is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. CTF is a white crystalline solid that is soluble in organic solvents and has a melting point of 84-87°C.
Scientific Research Applications
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
In agrochemicals, 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been studied for its potential use as a herbicide. It has been found to exhibit potent herbicidal activity against various weeds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is not fully understood. However, it has been proposed that 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been found to exhibit potent herbicidal activity against various weeds.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is its high yield synthesis method, which makes it a cost-effective compound for scientific research. However, 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a highly reactive compound and requires careful handling. It is also important to note that 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a pyridine derivative, which can be toxic and should be handled with caution.
Future Directions
There are several future directions for the scientific research on 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of novel materials such as metal-organic frameworks and covalent organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine and its potential applications in other fields such as agrochemicals.
properties
IUPAC Name |
2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-9(8-3-1-2-4-10(8)14)5-7(6-18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELSJWENNPHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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